![molecular formula C21H24ClN3O2S B1254911 N-[(1S)-1-(1H-benzimidazol-2-yl)-3-(methylthio)propyl]-2-(4-chlorophenoxy)-2-methylpropanamide](/img/structure/B1254911.png)
N-[(1S)-1-(1H-benzimidazol-2-yl)-3-(methylthio)propyl]-2-(4-chlorophenoxy)-2-methylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1S)-1-(1H-benzimidazol-2-yl)-3-(methylthio)propyl]-2-(4-chlorophenoxy)-2-methylpropanamide is a member of benzimidazoles.
Scientific Research Applications
Antimicrobial Applications
- Antimicrobial Activity : Certain N-benzimidazol-1-yl-methyl-benzamide derivatives have demonstrated significant antimicrobial activity against various bacteria and fungi. For instance, derivatives like N-[2-(2-chloro-phenyl)benzimidazol-1-ylmethyl]-benzamide showed high efficacy (Sethi et al., 2016).
- Synthesized Derivatives as Antimicrobial Agents : Synthesized 2-substituted-1Hbenzimidazole derivatives have been evaluated for antimicrobial activity, showing promising results against various microorganisms (Abdellatif et al., 2013).
Photo-Physical Characteristics
- Photo-Physical Properties : Benzimidazole derivatives have been studied for their photo-physical properties. For example, compounds like 2-(1H-benzimidazol-2-yl)-5-(N,N-diethylamino) phenol exhibited single absorption and dual emission characteristics, indicating potential applications in materials science and photophysical research (Padalkar et al., 2011).
Neuropeptide Y Receptor Antagonists
- Neuropeptide Y Receptor Antagonism : A series of novel benzimidazoles, including derivatives with a (4-chlorophenoxy)methyl group, were synthesized and evaluated as selective neuropeptide Y Y1 receptor antagonists, with potential applications in developing anti-obesity drugs (Zarrinmayeh et al., 1998).
Tumor Hypoxia Markers
- Identifying Tumor Hypoxia : Nitroimidazole-based benzimidazole derivatives have been synthesized and evaluated as tumor hypoxia markers. These compounds showed selective accumulation in hypoxic cells, suggesting applications in cancer research and diagnostics (Li et al., 2005).
Synthesis and Characterization
Proton Pump Inhibition : A benzimidazole derivative was synthesized and characterized as a new proton pump inhibition agent. This indicates its potential use in medical applications related to acid-related diseases (Jin-min, 2007).
Microwave-Mediated Synthesis : Benzimidazole-based heterocycles were efficiently synthesized using microwave-mediated methods, showing the versatility of these compounds in organic synthesis (Darweesh et al., 2016).
Synthesis of Pyrazolopyrimidine and Benzothiazole Derivatives : Novel pyrazolopyrimidine and benzothiazole derivatives of benzimidazole were synthesized, displaying antimicrobial activity, highlighting their potential in pharmaceutical applications (Sayed et al., 2012).
properties
Product Name |
N-[(1S)-1-(1H-benzimidazol-2-yl)-3-(methylthio)propyl]-2-(4-chlorophenoxy)-2-methylpropanamide |
|---|---|
Molecular Formula |
C21H24ClN3O2S |
Molecular Weight |
418 g/mol |
IUPAC Name |
N-[(1S)-1-(1H-benzimidazol-2-yl)-3-methylsulfanylpropyl]-2-(4-chlorophenoxy)-2-methylpropanamide |
InChI |
InChI=1S/C21H24ClN3O2S/c1-21(2,27-15-10-8-14(22)9-11-15)20(26)25-18(12-13-28-3)19-23-16-6-4-5-7-17(16)24-19/h4-11,18H,12-13H2,1-3H3,(H,23,24)(H,25,26)/t18-/m0/s1 |
InChI Key |
PDHKEIHUWAHPJN-SFHVURJKSA-N |
Isomeric SMILES |
CC(C)(C(=O)N[C@@H](CCSC)C1=NC2=CC=CC=C2N1)OC3=CC=C(C=C3)Cl |
Canonical SMILES |
CC(C)(C(=O)NC(CCSC)C1=NC2=CC=CC=C2N1)OC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



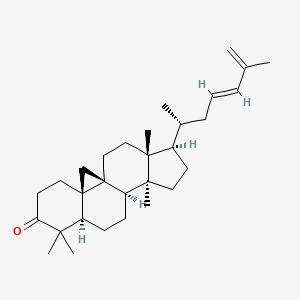
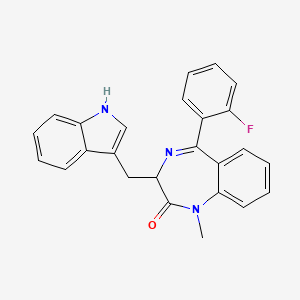
![(5R,6R)-6-[3-(Propylthio)-1,2,5-thiadiazole-4-yl]-1-azabicyclo[3.2.1]octane](/img/structure/B1254834.png)
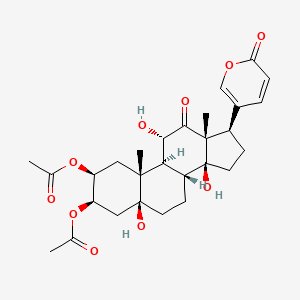

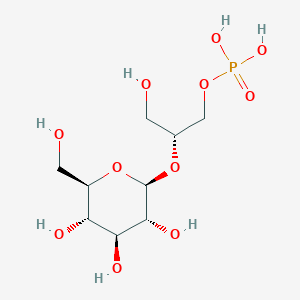

![10-[(2S,4S,5S,6S)-4-(dimethylamino)-5-[(2S,4S,5S,6S)-4-hydroxy-5-[(2S,5S,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-9-ethyl-1,4,6,9,11-pentahydroxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1254840.png)
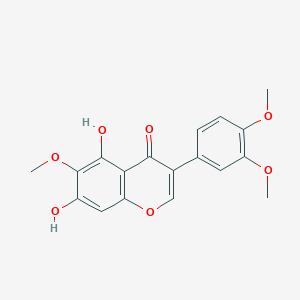
![2',4',4''-Trihydroxy-3',6'',6''-trimethylpyrano[2'',3'':6',5']dihydrochalcone](/img/structure/B1254844.png)

![(1S,2S,4aR,4bR,7S,9S,9aR,10S,10aR)-2,7,9-trihydroxy-1-methyl-8-methylidene-13-oxo-1,2,4b,5,6,7,8,9,10,10a-decahydro-4a,1-(epoxymethano)-7,9a-methanobenzo[a]azulene-10-carboxylic acid](/img/structure/B1254848.png)
![6-(1-hydroxyethyl)-3-methyl-7-oxo-4-oxa-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1254850.png)
